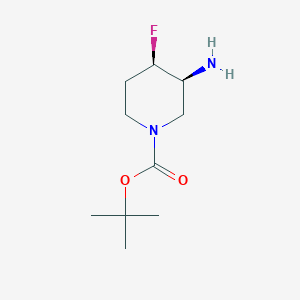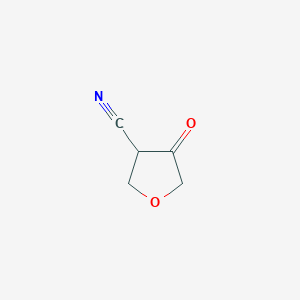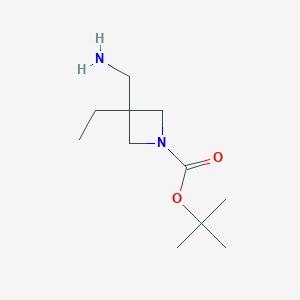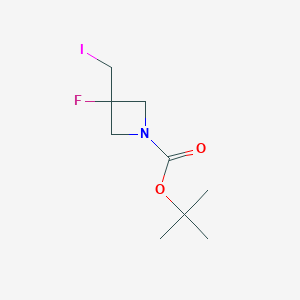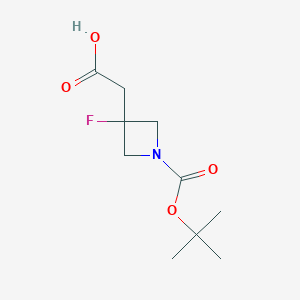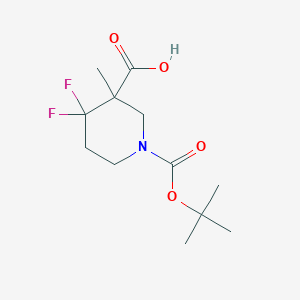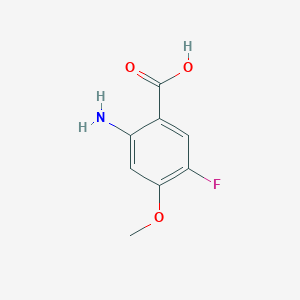
5-Bromoquinoline-8-carboxylic acid
Vue d'ensemble
Description
5-Bromoquinoline-8-carboxylic acid is a versatile chemical compound used in scientific research. It has a unique structure that enables it to be utilized in various applications, such as drug discovery and synthesis of organic compounds. Its molecular weight is 252.07 .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .
Molecular Structure Analysis
The molecular formula of 5-Bromoquinoline-8-carboxylic acid is C10H6BrNO2 . This compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions can be promoted by heterogeneous and homogeneous catalysts .
Physical And Chemical Properties Analysis
5-Bromoquinoline-8-carboxylic acid is a solid at room temperature . It has a molecular weight of 252.07 and a density of 1.7±0.1 g/cm3 .
Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
5-Bromoquinoline-8-carboxylic acid serves as a key scaffold in medicinal chemistry due to its structural similarity to quinoline, which is a core structure in many therapeutic agents . Its potential in drug discovery is significant, particularly in the development of compounds with anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Synthetic Organic Chemistry
In synthetic organic chemistry, 5-Bromoquinoline-8-carboxylic acid is utilized for constructing complex molecular architectures. It’s a versatile building block for synthesizing biologically active quinoline analogues through various synthetic protocols, including transition metal-catalyzed reactions and green chemistry approaches .
Pharmacological Activities
The pharmacological significance of 5-Bromoquinoline-8-carboxylic acid is underscored by its role in the synthesis of heterocyclic compounds that exhibit a wide range of biological activities. These include antifungal, anti-diabetic, anti-Alzheimer’s, antioxidant, and diuretic activities . Its derivatives are explored for their therapeutic potential against various diseases.
Industrial Applications
While specific industrial applications of 5-Bromoquinoline-8-carboxylic acid are not extensively documented, carboxylic acids, in general, find applications in the production of medicines, cosmetics, and food additives . As a carboxylic acid derivative, it may have potential uses in these areas.
Nanotechnology
Carboxylic acids are known to play a role in nanotechnology, particularly in the functionalization of nanoparticles for various applications, including drug delivery systems . 5-Bromoquinoline-8-carboxylic acid could be investigated for its utility in creating functionalized surfaces or as a linker molecule in nanoparticle formulations.
Polymer Science
In polymer science, carboxylic acid derivatives are used to modify polymers or create new polymer structures with desired properties . 5-Bromoquinoline-8-carboxylic acid could be a candidate for such modifications, potentially leading to the development of polymers with unique characteristics.
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have potential biological and pharmaceutical activities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The future of 5-Bromoquinoline-8-carboxylic acid lies in its potential to advance scientific breakthroughs.
Propriétés
IUPAC Name |
5-bromoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDUUZMMJKRMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731459 | |
| Record name | 5-Bromoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoquinoline-8-carboxylic acid | |
CAS RN |
928839-62-7 | |
| Record name | 5-Bromoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromoquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-5-bromofuro[2,3-D]pyrimidine](/img/structure/B1529571.png)
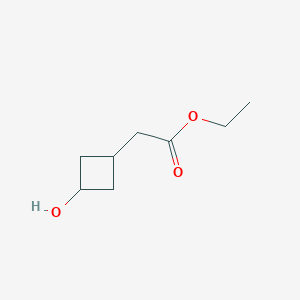
![6-Ethyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1529575.png)

